molecular formula C5H2Cl2N2O2S2 B114310 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride CAS No. 150020-64-7

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

Cat. No. B114310
M. Wt: 257.1 g/mol
InChI Key: APRATEMYDZDYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a pharmaceutical intermediate . It is used in the production of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .


Molecular Structure Analysis

The molecular formula of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is C5H2Cl2N2O2S2 . Its molecular weight is 257.12 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is 257.12 g/mol . Unfortunately, I could not find more detailed information on its physical and chemical properties.

Scientific Research Applications

1. Use as a 5-HT6 Receptor Agonist

  • Application Summary: The compound N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine is a high affinity, potent full agonist for the 5-HT6 receptor . It has been shown to increase GABA levels in the rat frontal cortex and is active in the schedule-induced polydipsia model for obsessive-compulsive disorders .
  • Methods of Application: The specific experimental procedures were not detailed in the source, but the compound was tested for its affinity and potency at the 5-HT6 receptor, its selectivity in a panel of over 40 receptors and ion channels, and its pharmacokinetic profile .
  • Results: The compound demonstrated high affinity (5-HT6 Ki = 2 nM), potency (EC50 = 6.5 nM), and efficacy (Emax = 95.5%) at the 5-HT6 receptor . It was selective in a panel of over 40 receptors and ion channels, and it increased GABA levels in the rat frontal cortex .

2. Use in Antitumor and Cytotoxic Activity

  • Application Summary: Thiazole derivatives, including those with a 6-chloroimidazo[2,1-b][1,3]thiazole moiety, have been studied for their antitumor and cytotoxic activity .
  • Methods of Application: The specific experimental procedures were not detailed in the source, but typically these studies involve testing the compounds against various human tumor cell lines .
  • Results: The results were not specified in the source, but the implication is that some of these compounds demonstrated potent effects on certain types of cancer .

Safety And Hazards

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, one should rinse the mouth and avoid inducing vomiting. If it comes into contact with the skin or hair, contaminated clothing should be removed immediately .

properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRATEMYDZDYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384104
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

CAS RN

150020-64-7
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Reactant of Route 4
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Reactant of Route 5
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

Citations

For This Compound
5
Citations
N Mesquida, S López-Pérez, I Dinarès… - Journal of medicinal …, 2009 - ACS Publications
Changing the N,N-(dimethylamino)ethyl side chain in the N-[3-(aminoethyl)inden-5-yl]sulfonamide 5-HT 6 serotonin receptor agonists 1 by a conformationally rigid guanylhydrazone …
Number of citations: 13 pubs.acs.org
E Alcalde, N Mesquida, S López-Pérez… - Journal of medicinal …, 2009 - ACS Publications
Scaffold selection involving an indole-to-indene core change led to the discovery of a series of indenylsulfonamides that act as 5-HT 6 serotonin receptor agonists. The variety of the …
Number of citations: 67 pubs.acs.org
E Alcalde, N Mesquida, S López-Pérez, J Frigola… - Bioorganic & medicinal …, 2009 - Elsevier
Further studies in quest of 5-HT 6 serotonin receptor ligands led to the design and synthesis of a few selected examples of N-(inden-5-yl)sulfonamides with a ring-constrained …
Number of citations: 14 www.sciencedirect.com
RC Bernotas, S Lenicek, S Antane, DC Cole… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines 10a–z was prepared as novel 5-HT 6 ligands. The best compounds were high affinity, full agonists at 5-HT 6 receptors. …
Number of citations: 21 www.sciencedirect.com
S López Pérez - 2010 - diposit.ub.edu
[spa] El punt de partida de la present Tesi Doctoral se situa entorn a l'estudi d'estructures basades en (Z)-estilbens: disseny, síntesi i examen de quimioteques dirigides a l'obtenció de …
Number of citations: 3 diposit.ub.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.